3-(1-Hydroxybutyl)-4-methyloxolan-2-one

Description

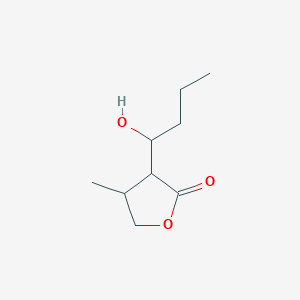

Structure

3D Structure

Properties

CAS No. |

124753-55-5 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-(1-hydroxybutyl)-4-methyloxolan-2-one |

InChI |

InChI=1S/C9H16O3/c1-3-4-7(10)8-6(2)5-12-9(8)11/h6-8,10H,3-5H2,1-2H3 |

InChI Key |

QXCJMSMGYHDDLQ-BWZBUEFSSA-N |

SMILES |

CCCC(C1C(COC1=O)C)O |

Isomeric SMILES |

CCC[C@H]([C@H]1[C@@H](COC1=O)CO)O |

Canonical SMILES |

CCCC(C1C(COC1=O)C)O |

Synonyms |

2-(1'-hydroxybutyl)-3-(hydroxymethyl)butanolide IM 2 autoregulator IM-2 autoregulato |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Product Context of Hydroxybutyl Methyloxolanones

Natural Occurrence and Distribution of Gamma-Butyrolactone Natural Products

Gamma-butyrolactone (GBL) derivatives are widespread in nature, having been identified in a variety of microorganisms, including bacteria and fungi, as well as in some plants and food products. nih.govresearchgate.netnih.gov In the bacterial kingdom, they are particularly well-known as autoregulatory factors or "bacterial hormones" in the genus Streptomyces, where they control morphological differentiation and the production of secondary metabolites like antibiotics. wikipedia.orgacs.org The iconic A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus is a classic example that triggers streptomycin (B1217042) production. mit.edu

Beyond Streptomyces, γ-butyrolactone signaling molecules have been found in other actinomycete genera such as Salinispora, which produce salinipostins, unusual GBLs with a rare phosphotriester motif. nih.gov The distribution of these compounds is not limited to terrestrial microbes; marine actinomycetes are also a rich source of novel GBLs. nih.gov Fungal species, including the obligate marine fungus Paradendryphiella salina, have been shown to produce α-hydroxy γ-butenolides that interfere with bacterial quorum sensing. nih.gov Furthermore, GBLs have been detected as naturally occurring components in some wines, contributing to their flavor profiles. researchgate.netwikipedia.orgtheeurekamoments.comnih.gov

A closely related compound, cis-3-Methyl-4-octanolide, commonly known as whisky lactone or quercus lactone, is a key aroma component in alcoholic beverages aged in oak barrels. mit.eduacs.org This compound is extracted from the oak wood and contributes a characteristic coconut or fresh wood aroma. mit.eduacs.org While direct evidence for the natural occurrence of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not extensively documented in readily available literature, the widespread presence of structurally similar γ-butyrolactones across diverse natural sources suggests that it may be a yet-to-be-discovered or less-studied natural product.

| Gamma-Butyrolactone Derivative | Natural Source | Primary Function/Significance |

|---|---|---|

| A-factor | Streptomyces griseus | Induces streptomycin production and sporulation. mit.edu |

| Salinipostins | Salinispora species | Antimalarial properties; possess a rare phosphotriester motif. nih.gov |

| α-Hydroxy γ-butenolides | Paradendryphiella salina (marine fungus) | Interfere with bacterial quorum sensing. nih.gov |

| Whisky lactone (cis-3-Methyl-4-octanolide) | Oak wood (Quercus species) | Key aroma component in aged alcoholic beverages. mit.eduacs.org |

| Gamma-butyrolactone (GBL) | Wine | Naturally occurring flavor component. researchgate.netwikipedia.orgtheeurekamoments.comnih.gov |

Enzymatic Systems in Lactone Biosynthesis

The biosynthesis of γ-butyrolactones is a multi-step process orchestrated by a series of dedicated enzymes. These enzymatic systems are responsible for constructing the characteristic lactone ring and introducing the diverse functional groups that adorn the core structure.

The biosynthesis of A-factor in Streptomyces griseus provides a well-studied model for understanding the key enzymes involved in γ-butyrolactone formation. mit.edu The initial and most critical step is catalyzed by A-factor synthase (AfsA) . This enzyme facilitates the condensation of a β-ketoacyl-acyl carrier protein (ACP) or -CoA with dihydroxyacetone phosphate (B84403) (DHAP). mit.edu AfsA homologs are common in streptomycetes and are involved in the biosynthesis of not only GBLs but also γ-butenolides and furans. nih.gov

Following the action of AfsA, a series of reductions and a dephosphorylation step are required to yield the final GBL product. In the A-factor pathway, a reductase , BprA, is responsible for reducing a butenolide intermediate. mit.edu Subsequently, a phosphatase removes the phosphate group. mit.edu It is noteworthy that these reductases and phosphatases are not always specific to the GBL biosynthesis pathway and can be common enzymes present in the bacterium. mit.edu

In the biosynthesis of other GBLs, such as the Streptomyces coelicolor butanolides (SCBs), an NADPH-dependent ketoreductase , ScbB, is involved in converting A-factor-type molecules into the final SCB hormones. nih.gov The stereochemistry of the final product is often determined by these reductases. For instance, in the biocatalytic synthesis of 2-hydroxy-4-butyrolactone derivatives, stereocomplementary ketoreductases are employed to achieve the desired stereoisomers.

The biosynthesis of whisky lactone in Rhodococcus species involves the action of alcohol dehydrogenases (ADHs) . nih.gov These enzymes catalyze the stereoselective oxidation of diol precursors to form the lactone ring, highlighting the diverse enzymatic strategies nature employs to construct these molecules. nih.gov

The genes encoding the enzymes responsible for γ-butyrolactone biosynthesis are typically organized into biosynthetic gene clusters (BGCs) . These clusters often contain not only the core biosynthetic genes but also genes for regulatory proteins, such as GBL receptors. For example, the spt gene cluster in Salinispora species contains nine genes that are collectively responsible for the production of both salinipostins and other A-factor-like GBLs. nih.gov

The advent of whole-genome sequencing has enabled the use of genome mining techniques to identify novel BGCs for γ-butyrolactones and other natural products. By searching for genes homologous to known biosynthetic enzymes, such as AfsA, researchers can uncover previously uncharacterized pathways. This approach has revealed that the potential for γ-butyrolactone production is more widespread among actinomycetes than previously thought, with spt-like gene clusters being found in diverse genera including Streptomyces, Nocardiaceae, and Mycobacteriaceae. nih.gov

The organization of these gene clusters can provide clues about the biosynthetic pathway. For instance, in many Rhodococcus strains, the gene for the GBL receptor (gblR) is flanked by the genes for the first biosynthetic enzyme (gblA) and another biosynthetic enzyme (gblE). However, the composition and organization of these clusters can vary, indicating evolutionary diversification of these pathways.

Combinatorial Biosynthesis for Analog Generation

Combinatorial biosynthesis is a powerful strategy that involves the genetic engineering of biosynthetic pathways to create novel analogs of natural products. This approach can be applied to γ-butyrolactone biosynthesis to generate a library of structurally diverse compounds that may possess altered or improved biological activities.

One approach to combinatorial biosynthesis is to introduce genes from different GBL pathways into a host organism. For example, by expressing different ketoreductases with varying stereoselectivities, it is possible to produce different stereoisomers of a particular γ-butyrolactone. nih.gov Another strategy involves modifying the substrate specificity of the biosynthetic enzymes. For instance, engineering AfsA to accept different fatty acid precursors could lead to the production of GBLs with varying side-chain lengths and branching patterns.

The synthesis of a library of γ-butyrolactone hormones has been achieved to study their structure-activity relationships with their cognate receptors. nih.gov This allows for a more detailed understanding of the molecular interactions that govern their signaling functions and can guide the design of synthetic analogs with specific agonist or antagonist properties. By leveraging the modular nature of these biosynthetic pathways, combinatorial biosynthesis offers a promising avenue for the discovery and development of novel γ-butyrolactone-based molecules for various applications.

Role of Gamma-Butyrolactone Derivatives in Bacterial Signaling Mechanisms

Gamma-butyrolactone derivatives are best known for their role as signaling molecules in bacteria, particularly in the genus Streptomyces. wikipedia.orgacs.org These molecules function as quorum-sensing signals, allowing bacteria to coordinate their gene expression in a cell-density-dependent manner. wikipedia.org At low cell densities, the concentration of GBLs is low. As the bacterial population grows, the concentration of these diffusible molecules increases until it reaches a threshold that triggers a cellular response. acs.org

In Streptomyces, GBLs typically regulate the expression of genes involved in secondary metabolism and morphological development. mit.edu They do so by binding to specific intracellular receptor proteins. wikipedia.org In the absence of the GBL, these receptors bind to DNA and repress the transcription of target genes, including those in antibiotic biosynthetic gene clusters. nih.gov When the GBL binds to its receptor, it causes a conformational change in the protein, leading to its dissociation from the DNA and the derepression of the target genes. nih.gov

Structure Activity Relationship Sar Investigations of Oxolan 2 One Derivatives

Exploration of Structural Determinants Influencing Biological Interactions

The γ-butyrolactone ring is a privileged scaffold found in numerous natural products and pharmacologically active molecules. nih.govresearchgate.net The biological profile of these compounds is highly dependent on the three-dimensional arrangement of atoms and functional groups attached to this core structure. acs.org For a molecule such as 3-(1-Hydroxybutyl)-4-methyloxolan-2-one, several structural features are critical determinants of its potential biological interactions.

The Lactone Ring: The ester linkage within the five-membered ring is a key feature, providing a polar region capable of forming hydrogen bonds with biological receptors. The ring's conformation, which is typically a non-planar "envelope" or "twist" form, influences the spatial orientation of its substituents, which is crucial for proper alignment within a receptor's binding site.

Substitution at C3: The position and nature of the substituent at the C3 (alpha) position significantly impact activity. Studies on related lactones have shown that the presence of an alkyl chain at this position can confer anticonvulsant properties, with maximal activity often observed for chains of three to four carbon atoms. nih.gov In the case of this compound, the C3 position holds a 1-hydroxybutyl group. This substituent provides both a hydrophobic four-carbon chain and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, suggesting a multi-faceted interaction with a target protein.

Hydroxyl Group: The presence of a hydroxyl group on the side chain is a major determinant of interaction. This group can form strong, directional hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine, or backbone amides) in a protein's active site, significantly enhancing binding affinity. Structure-activity relationship studies on various compounds have demonstrated that the introduction of hydroxyl groups plays a prominent role in enhancing biological activity. derpharmachemica.com

These structural elements collectively define the molecule's pharmacophore—the precise three-dimensional arrangement of features necessary for biological activity.

Impact of Substituent Patterns on Molecular Recognition and Response

Molecular recognition, the specific binding of a ligand to its biological target, is governed by the complementarity of shape, size, and physicochemical properties between the two entities. For oxolan-2-one derivatives, the pattern of substitution is the primary factor that modulates this recognition and the subsequent biological response.

The nature of substituents dictates the types of non-covalent interactions a molecule can form. For this compound, the key interactions are predicted to be:

Hydrogen Bonding: Primarily mediated by the carbonyl oxygen of the lactone and the hydroxyl group on the C3 side chain. These are crucial for anchoring the ligand in the correct orientation within a binding pocket.

Hydrophobic Interactions: The butyl chain and the C4-methyl group provide nonpolar surfaces that can interact favorably with hydrophobic pockets in a receptor, often increasing binding affinity. nih.gov

Studies on analogous γ-butyrolactones have shown that modifying these substituents leads to predictable changes in activity. For instance, increasing the length of an alkyl chain at a specific position can enhance lipophilicity, which may improve membrane permeability or hydrophobic interactions, but an excessively bulky group could introduce steric hindrance, preventing the molecule from fitting into the binding site. nih.gov Similarly, the addition of electron-withdrawing groups like halogens can alter the electronic properties of the lactone ring and enhance interactions with target proteins. derpharmachemica.comresearchgate.netresearchgate.net

The following table summarizes the influence of different substituent types on the biological activity of generic γ-butyrolactone scaffolds, based on findings from various studies.

| Substituent Type at C3/C4 | General Impact on Biological Activity | Potential Interaction Type | Reference(s) |

| Short Alkyl Chain (e.g., Methyl) | Modulates steric fit and lipophilicity; can be crucial for selectivity. | Hydrophobic, Van der Waals | nih.gov |

| Long Alkyl Chain (e.g., Butyl) | Increases lipophilicity and potential for hydrophobic interactions. | Hydrophobic | nih.gov |

| Hydroxyl Group (-OH) | Significantly increases potential for specific, strong interactions. | Hydrogen Bonding | derpharmachemica.com |

| Halogens (e.g., Cl, F) | Increases lipophilicity and can act as a weak hydrogen bond acceptor. | Dipole-Dipole, Halogen Bonding | derpharmachemica.comresearchgate.net |

This information allows for rational predictions about how modifications to this compound would likely affect its biological profile.

Enantiomeric and Diastereomeric Specificity in Biological Activity

The compound this compound possesses three chiral centers: at the C3 and C4 positions of the lactone ring, and at the C1 position of the hydroxybutyl side chain. This means the molecule can exist as 2³ = 8 different stereoisomers (four pairs of enantiomers). Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that different stereoisomers of a compound can have vastly different biological activities.

This specificity arises because the binding site of a receptor or enzyme is a defined three-dimensional space. One stereoisomer may fit perfectly into this space, allowing for optimal interactions, while another stereoisomer will not be able to achieve the same alignment, resulting in weaker binding or no binding at all.

Enantiomeric Specificity: Enantiomers (non-superimposable mirror images) can have qualitatively and quantitatively different effects. For example, in many naturally occurring γ-lactones, the (R)-enantiomer is the biologically active form. leffingwell.comnih.gov It is common for one enantiomer to be a potent agonist while its mirror image is significantly less active or even an antagonist.

The table below illustrates this principle with examples from related lactone compounds, highlighting the importance of stereochemistry.

| Compound Class/Example | Stereoisomers | Observed Difference in Biological Activity | Reference(s) |

| γ-Decalactone | (R)-enantiomer vs. (S)-enantiomer | The (R)-enantiomer is highly predominant in many natural aromas and is perceived differently by olfactory receptors. | nih.gov |

| Substituted Tetrahydrofurans | cis vs. trans diastereomers | Stereospecific cross-coupling reactions show that the diastereomeric configuration dictates the stereochemistry of the product, which is critical for subsequent biological testing. | acs.org |

| Natural γ-Butyrolactones | (3S)-isomers | The discovery of naturally occurring (3S)-isomers highlights the stereochemical diversity and the potential for different enantiomeric series to be biologically relevant. | rsc.orgchemrxiv.org |

Therefore, any investigation into the biological activity of this compound must consider it not as a single entity, but as a mixture of stereoisomers, each with a potentially unique biological profile. The synthesis and testing of stereochemically pure isomers are essential for a complete understanding of its SAR. rsc.orgnih.gov

Methodologies for SAR Elucidation: Experimental and Computational Approaches

Understanding the complex relationship between the structure of oxolan-2-one derivatives and their biological activity requires a combination of experimental and computational methodologies. These approaches allow for the systematic evaluation of how structural changes affect function.

Experimental Approaches: The cornerstone of SAR is the synthesis and biological testing of a series of related compounds. nih.gov By systematically altering one part of the lead molecule (e.g., this compound) at a time and measuring the corresponding change in activity, researchers can deduce the importance of each structural feature. Key experimental methods include:

Analog Synthesis: Creating a library of derivatives by modifying substituent chain length, introducing different functional groups, and altering stereochemistry. derpharmachemica.comnih.gov

Biological Assays: In vitro testing of the synthesized compounds to measure a specific biological endpoint, such as enzyme inhibition (IC₅₀), receptor binding affinity (Kᵢ), or antimicrobial activity (MIC). nih.gov

X-ray Crystallography: If the biological target is known and can be crystallized, obtaining a crystal structure of the ligand-receptor complex provides a definitive, high-resolution view of the binding mode and key interactions.

Computational Approaches: In silico methods have become indispensable tools in modern drug discovery and SAR analysis. They can predict the properties of molecules before they are synthesized, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov Models are built using calculated molecular descriptors (e.g., lipophilicity, electronic properties, size) to predict the activity of new, untested compounds. pensoft.netmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. derpharmachemica.com It scores the different binding poses based on factors like intermolecular energy, providing insight into how a molecule like this compound might fit into a target's active site and which interactions are most important. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-receptor complex over time. This provides a dynamic view of the binding process, revealing the stability of key interactions and conformational changes that may occur upon binding. mdpi.com

The following table summarizes these key methodologies for SAR elucidation.

| Methodology | Description | Application to Oxolan-2-one SAR | Reference(s) |

| Experimental | |||

| Analog Synthesis | Chemical synthesis of a library of structurally related molecules. | Creating derivatives with varied C3/C4 substituents to probe their effect on activity. | nih.govnih.gov |

| Biological Assays | In vitro or in vivo testing to quantify biological activity. | Measuring receptor binding, enzyme inhibition, or cellular effects of the synthesized analogs. | nih.gov |

| Computational | |||

| QSAR | Statistical modeling to correlate molecular descriptors with activity. | Predicting the activity of unsynthesized derivatives and identifying key physicochemical properties. | nih.govnih.govpensoft.net |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to its receptor. | Visualizing the interaction of different stereoisomers of this compound with a target protein. | derpharmachemica.comnih.gov |

| Molecular Dynamics | Simulating the time-dependent behavior of a molecular system. | Assessing the stability of the ligand-receptor complex and observing conformational dynamics. | mdpi.com |

Together, these integrated experimental and computational strategies provide a powerful framework for deciphering the structure-activity relationships of this compound derivatives, guiding the design of new molecules with optimized biological profiles.

Advanced Analytical Methodologies for the Stereochemical Characterization of 3 1 Hydroxybutyl 4 Methyloxolan 2 One

Chromatographic Techniques for Stereoisomer Separation

The separation of the stereoisomers of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is a challenging analytical task due to their identical physical and chemical properties in an achiral environment. Specialized chromatographic techniques are required to resolve these complex mixtures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds. The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.govsigmaaldrich.com While direct chiral HPLC separation of the four stereoisomers of oak lactone is a complex task, the analysis of its precursors has been successfully achieved using HPLC. ucdavis.edu

The effectiveness of chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity for a wide range of compounds. nih.govsigmaaldrich.com Method development in chiral HPLC often involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution. nih.govsigmaaldrich.com

Table 1: Key Considerations for Chiral HPLC Method Development

| Parameter | Description | Relevance to Stereoisomer Separation |

|---|---|---|

| Chiral Stationary Phase (CSP) | The column packing material containing a chiral selector. | The choice of CSP is critical as it determines the differential interaction with enantiomers. Polysaccharide-based columns are often a starting point. sigmaaldrich.com |

| Mobile Phase Mode | Normal-Phase, Reversed-Phase, or Polar Organic Mode. | The mobile phase composition influences the retention and selectivity of the separation. nih.gov |

| Organic Modifier | Alcohols (e.g., isopropanol, ethanol) or acetonitrile are used to adjust solvent strength and selectivity. | The type and concentration of the modifier can significantly impact the resolution between stereoisomers. |

| Additives | Acids or bases added to the mobile phase to improve peak shape and resolution for ionizable compounds. | While oak lactone is not typically ionized, additives can sometimes influence chiral recognition mechanisms. |

| Temperature | Column temperature can affect the thermodynamics of the chiral recognition process. | Optimizing temperature can improve separation efficiency and resolution. |

This table is interactive and can be sorted by column.

Multidimensional Gas Chromatography (GC) and Liquid Chromatography (LC) for Complex Mixtures

For highly complex samples where single-column chromatography is insufficient, multidimensional chromatography provides significantly enhanced resolving power. chromatographyonline.commonash.edu This is particularly relevant for analyzing trace amounts of this compound in matrices like wine or spirits, which contain hundreds of other volatile compounds. chromatographyonline.comnih.govnih.gov

Multidimensional Gas Chromatography (MDGC), often in a "heart-cutting" mode, is a powerful technique for this purpose. monash.eduresearchgate.net In this setup, a specific portion (a "heart-cut") of the effluent from a primary, non-chiral GC column is selectively transferred to a second GC column with a different stationary phase, typically a chiral one. monash.edu This approach allows for the isolation of the target lactones from interfering matrix components on the first column, followed by the separation of the stereoisomers on the second, chiral column. monash.eduresearchgate.net

Research has successfully demonstrated the use of on-line coupled reversed-phase liquid chromatography with gas chromatography (LC-GC) and MDGC to resolve all four stereoisomers of oak lactone—(4S,5S) cis, (4S,5R) trans, (4R,5R) cis, and (4R,5S) trans—in a commercial oak extract. researchgate.net Chiral stationary phases such as heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin or octakis-(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin were employed in the GC dimension for the stereodifferentiation. researchgate.net

Table 2: Comparison of Multidimensional Chromatography Setups

| Technique | Principle | Advantage for Oak Lactone Analysis |

|---|---|---|

| Heart-Cutting MDGC | Selected fractions from a 1D column are transferred to a 2D column for further separation. monash.edu | Excellent for targeted analysis by isolating lactones from matrix interferences before chiral separation. monash.eduresearchgate.net |

| Comprehensive 2D GC (GC×GC) | The entire effluent from the 1D column is continuously transferred to the 2D column via a modulator. chromatographyonline.com | Provides a comprehensive profile of all volatile components, useful for untargeted analysis and fingerprinting of complex samples. chromatographyonline.commonash.edu |

| LC-GC | An LC separation is used for initial fractionation and clean-up before transferring fractions to a GC system. researchgate.net | Combines the selectivity of LC for sample preparation with the high resolution of GC for final analysis. |

This table is interactive and can be sorted by column.

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography, without the high-pressure drops. chromatographyonline.comafmps.be

SFC is particularly well-suited for chiral analysis and is often considered complementary to chiral LC. chromatographyonline.com Polysaccharide-based chiral stationary phases are widely used in SFC, and the technique often provides different selectivity and sometimes even a reversal of the enantiomer elution order compared to HPLC. chromatographyonline.comnih.gov The addition of small amounts of organic modifiers (e.g., methanol, ethanol) and additives to the CO2 mobile phase is crucial for eluting polar compounds and achieving chiral recognition. chromatographyonline.comresearchgate.net The advantages of SFC include reduced analysis times and a significant reduction in the use of toxic organic solvents, making it a "greener" analytical technique. chromatographyonline.comafmps.be

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once the stereoisomers are separated, spectroscopic and spectrometric techniques are essential for confirming their structure and determining their specific configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of relative and absolute stereochemistry. researchgate.net For this compound, ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

To determine the relative configuration (cis or trans), Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY, are particularly valuable. The NOE effect is observed between protons that are close in space, allowing for the establishment of spatial relationships within the molecule. For example, in the cis isomer, an NOE would be expected between the proton at C4 and the proton at C5, which would be absent in the trans isomer. This principle has been applied to confirm the configuration of whiskey lactone derivatives. acs.org

Determining the absolute configuration (R or S at each chiral center) is more complex and often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netresearchgate.net A common approach is the Mosher's method, where the chiral alcohol is derivatized with an enantiomerically pure reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.nethebmu.edu.cn The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to assign the absolute configuration of the original alcohol. researchgate.netnih.gov

Table 3: NMR Techniques for Stereochemical Analysis

| NMR Experiment | Information Provided | Application to Oak Lactone |

|---|---|---|

| ¹H and ¹³C NMR | Basic structural framework, chemical shifts, and coupling constants. | Confirms the carbon skeleton and functional groups. nih.gov |

| 2D COSY | Shows proton-proton spin-spin coupling correlations. | Helps to trace the proton network within the molecule. |

| 2D HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons. | Provides unambiguous assignment of all proton and carbon signals. nih.gov |

| 2D NOESY | Identifies protons that are close in space. | Determines the relative stereochemistry (cis vs. trans) by observing key spatial correlations. acs.org |

| NMR with Chiral Agents | Derivatization with a CDA (e.g., MTPA) creates diastereomers with distinguishable NMR signals. researchgate.net | Allows for the determination of the absolute configuration at the chiral centers. researchgate.net |

This table is interactive and can be sorted by column.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation (GC-MS or LC-MS), is a highly sensitive and selective technique for the identification and quantification of volatile compounds like oak lactone. sigmaaldrich.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, greatly enhancing confidence in compound identification. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of ions. uta.edu In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of oak lactone) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a characteristic fragmentation pattern or "fingerprint" of the molecule. uta.eduacs.org

Studies using LC-MS/MS have been conducted to identify precursors of oak lactone in wood extracts. acs.orgnih.gov In these studies, the fragmentation of the deprotonated ion of the ring-opened oak lactone moiety (3-methyl-4-hydroxyoctanoic acid) at m/z 173 was investigated. acs.org Further fragmentation of this ion (MS³) produced characteristic product ions that confirmed the lactone substructure. acs.org While mass spectrometry itself is not inherently a chiral technique, its coupling with chiral chromatography (e.g., Chiral GC-MS) allows for the acquisition of mass spectra for each individual, separated stereoisomer. nih.govnih.gov

Table 4: Key Mass Spectral Fragments of Oak Lactone Precursors

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Inferred Moiety | Reference |

|---|---|---|---|

| 335 (Glucoside) | 173 | Deprotonated ring-opened oak lactone | acs.org |

| 325 (Gallate) | 173 | Deprotonated ring-opened oak lactone | acs.org |

| 325 (Gallate) | 169 | Galloyl moiety | acs.org |

| 173 | 155, 143, 127, 113 | Further fragments of the oak lactone structure | acs.org |

This table is interactive and can be sorted by column.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules. Both FTIR and Raman spectroscopy measure the vibrational energies of molecular bonds. When infrared radiation is absorbed, it excites molecules into a higher vibrational state, and an FTIR spectrum is generated by measuring the absorption of infrared radiation at various frequencies. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational modes of the molecule. Together, these techniques offer a comprehensive fingerprint of the functional groups present in this compound.

The key functional groups in this molecule include the hydroxyl group (-OH), the lactone carbonyl group (C=O), the ether linkage within the lactone ring (C-O-C), and various C-C and C-H bonds in the alkyl and methine groups. Each of these groups exhibits characteristic absorption and scattering frequencies that can be precisely identified.

Detailed Research Findings:

A study by Hernik et al. (2023) on the stereoselective synthesis of whiskey lactone isomers confirmed the acquisition of IR spectra for the cis and trans diastereomers, underscoring the utility of this technique in their characterization. The primary differences in the spectra of these stereoisomers are expected to arise from subtle shifts in the vibrational frequencies of the lactone ring and the side chains due to their different spatial orientations.

FTIR Spectroscopy:

The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. For γ-butyrolactone, this peak typically appears around 1770 cm⁻¹. The exact position for the title compound may be slightly shifted due to the electronic effects of the alkyl and hydroxyalkyl substituents.

The hydroxyl (-OH) group will present a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding. The precise position and shape of this band can be sensitive to concentration and the specific stereochemistry, which influences the efficiency of hydrogen bonding.

The C-O stretching vibrations of the lactone ring are expected to produce strong and distinct bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. These bands are often coupled and can be complex, but they are highly characteristic of the lactone structure.

The aliphatic C-H stretching vibrations of the butyl and methyl groups will appear as a series of sharp bands in the 2850-3000 cm⁻¹ region. The corresponding C-H bending vibrations are found in the 1350-1470 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. While the polar C=O and O-H groups give strong signals in FTIR, the less polar C-C and C-H bonds often produce strong signals in Raman spectra. The C=O stretch in the Raman spectrum is typically observed in the same region as in the FTIR spectrum but may vary in intensity.

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound based on data for analogous compounds.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3600-3200 (Broad) | Weak | Strong (FTIR) |

| Alkyl C-H | Stretching | 2960-2850 | 2960-2850 | Strong |

| Carbonyl (C=O) | Stretching | ~1770 | ~1770 | Very Strong (FTIR), Strong (Raman) |

| Alkyl C-H | Bending | 1470-1370 | 1470-1370 | Medium |

| C-O-C | Asymmetric Stretch | 1250-1150 | Weak | Strong (FTIR) |

| C-O | Stretching | 1150-1000 | 1150-1000 | Strong |

| Lactone Ring | Breathing/Deformation | < 1000 | < 1000 | Medium |

Note: The exact wavenumbers and intensities can vary depending on the specific stereoisomer, solvent, and sample concentration.

The subtle differences in the vibrational spectra between the diastereomers of this compound, though potentially small, can be resolved using high-resolution instruments and advanced data analysis techniques. These spectral fingerprints are invaluable for the stereochemical characterization of this important aroma compound.

Computational and Theoretical Studies on 3 1 Hydroxybutyl 4 Methyloxolan 2 One and Its Analogs

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method involves sampling a high number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity. For analogs of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one, docking studies have been employed to elucidate their binding modes with various protein targets. For instance, studies on other γ-butyrolactone-containing molecules have successfully identified key interactions and rationalized their biological activities. nih.gov In a study on sigma 2 (σ2) receptors, a library of γ-butyrolactone-based ligands was docked to understand their binding characteristics, which is crucial for developing treatments for conditions like Alzheimer's disease. temple.edu Similarly, the binding of a butyrolactone derivative to α-glucosidase was theoretically demonstrated through molecular docking, corroborating its potential as a hypoglycemic agent. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. frontiersin.org Starting from a docked complex, MD simulations can assess the stability of the ligand-receptor interaction, reveal conformational changes in the protein upon ligand binding, and provide a more refined calculation of binding free energies. mdpi.com For example, MD simulations can reveal the stability of hydrogen bonds and hydrophobic interactions between a γ-butyrolactone ligand and the amino acid residues of a target protein's active site. nih.gov These simulations have been used to study a wide range of systems, from drug-nanoparticle interactions to the stability of enzyme-substrate complexes, offering mechanistic insights that are critical for pharmaceutical research. frontiersin.orgmdpi.com

| Ligand (γ-Butyrolactone Analog) | Protein Target | Key Findings from Docking/MD | Reference |

| Obtusilactone B | Barrier-to-autointegration factor 1 (BAF1) | The lactone ring faces Ser-4, forming a potential H-bond and occupying a pocket near the phosphorylation site. | researchgate.net |

| Butyrolactone-1 | α-Glucosidase | Theoretical proof of binding, supporting observed in vitro inhibition. | nih.gov |

| Functionalized γ-butyrolactones | Sigma 2 Receptor (σ2R) | Identification of binding patterns and pharmacophoric features for selective σ2R ligands. | temple.edu |

| Chalcone derivatives | Penicillin-binding proteins | The carbonyl group was identified as crucial for antibacterial activity, forming multiple hydrogen bonds. | mdpi.com |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has become a vital tool in chemistry for studying reaction mechanisms and conformational preferences due to its favorable balance of accuracy and computational cost. researchgate.net

Reaction Mechanisms: DFT calculations can map the entire potential energy surface of a chemical reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energy barriers, providing a kinetic and thermodynamic profile of the reaction. For the synthesis of γ-butyrolactones, DFT has been used to investigate the mechanisms of various synthetic routes. For example, the mechanisms of γ-butyrolactone formation from styrene (B11656) and acrylic acid under visible light catalysis were detailed using DFT, clarifying the roles of the photocatalyst and co-catalyst and evaluating the Gibbs free energy barriers for key steps like ring-closure. researchgate.net Such studies provide valuable insights that can be used to optimize reaction conditions and improve yields. researchgate.netpku.edu.cn

Conformational Analysis: The three-dimensional structure of a molecule is critical to its function. DFT is widely used to perform conformational analysis, identifying the most stable geometries (conformers) of a molecule by calculating their relative energies. nih.govmdpi.com For cyclic structures like the oxolan-2-one core of this compound, DFT can accurately predict ring-puckering and the preferred orientation of substituents. Studies on related lactones, such as ε-caprolactone, have used DFT to identify stable twist-chair conformations and understand the influence of heteroatoms on the conformational landscape. researchgate.net This information is crucial for understanding how the molecule will fit into a receptor's binding site.

| Study Type | System Studied | Key DFT Findings | Reference |

| Reaction Mechanism | γ-Butyrolactone synthesis from styrene and acrylic acid | The optimal path for the ring-closure reaction has a Gibbs free energy barrier of 11.10 kcal/mol. | researchgate.net |

| Reaction Mechanism | [1+2] Cycloaddition of chlorocarbene | Attack at the double bond of 2- temple.edunih.govDioxolan-2-ylidene-malononitrile is favored both kinetically and thermodynamically. | researchgate.net |

| Conformational Analysis | ε-Caprolactone | Twist-chair conformations are the most stable, with chair forms being transition states. | researchgate.net |

| Conformational Analysis | Flavonoid Analogues | The optimized geometrical configurations and various molecular parameters were determined at the B3LYP/6-311++G(d,p) level. | mdpi.com |

In Silico Prediction of Bioactivity and Interaction Profiles

In silico methods are increasingly used to predict the biological activity and pharmacological profiles of chemical compounds before they are synthesized, saving significant time and resources. mdpi.comnih.gov These predictions are based on the molecule's structure and can encompass a wide range of properties.

Bioactivity Prediction: Software tools like PASS (Prediction of Activity Spectra for Substances) use the structural formula of a compound to predict its biological activity spectrum based on structure-activity relationships derived from large databases of known active compounds. mdpi.com For a novel compound like this compound, such tools can suggest potential therapeutic applications by identifying likely biological targets. mdpi.com The γ-butyrolactone scaffold is present in numerous natural products with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and neuroprotective effects, making its derivatives promising candidates for drug discovery. mdpi.comacs.org Computational screening can help prioritize which activities to investigate experimentally.

Interaction Profiles: Beyond general activity, computational methods can predict specific interactions, such as with metabolic enzymes like Cytochrome P450 (CYP) isoforms. mdpi.com Predicting whether a compound is a substrate, inhibitor, or inducer of CYPs is crucial for assessing its potential for drug-drug interactions. mdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models. mdpi.com For instance, in silico models can estimate a molecule's ability to cross the blood-brain barrier or its likelihood of causing toxicity, providing an early assessment of its drug-likeness. mdpi.comnih.gov

Modeling of Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets like enzymes and receptors are themselves chiral. Different stereoisomers of a compound can exhibit vastly different pharmacological effects. The compound this compound has three chiral centers, meaning it can exist in multiple stereoisomeric forms (diastereomers and enantiomers).

DFT calculations can also be used to rationalize the outcomes of stereoselective syntheses. By modeling the transition states leading to different stereoisomers, chemists can understand why a particular catalyst or reaction condition favors the formation of one isomer over another. acs.orgnih.gov For instance, computational studies on enantioselective reactions have proposed that multiple C–H···O hydrogen-bonding interactions are crucial for inducing the enantioselectivity in certain catalytic systems. nih.gov This predictive power is invaluable for designing synthetic routes to obtain the most biologically active stereoisomer of this compound.

Future Research Directions and Translational Perspectives for Oxolan 2 One Chemistry

Development of Next-Generation Enantioselective Synthetic Routes

The biological activity of chiral molecules such as 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is often dependent on their specific stereochemistry. Consequently, the development of highly efficient and selective enantioselective synthetic methods is a primary focus of future research. Current strategies often rely on asymmetric synthesis, a reaction in which an achiral unit is converted into a chiral unit, leading to an unequal amount of stereoisomers. uwindsor.capharmaguideline.com

Future endeavors will likely concentrate on the design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve even higher levels of enantioselectivity and diastereoselectivity. nih.govrsc.org The goal is to develop robust and scalable synthetic routes that can provide access to a wide array of enantiomerically pure oxolan-2-one derivatives. These methods will be instrumental for creating libraries of compounds for structure-activity relationship (SAR) studies.

| Catalytic System | Type of Transformation | Key Advantages | Potential for Oxolan-2-one Synthesis |

| Chiral Phosphoric Acids | Desymmetrization of prochiral diesters | High enantiomeric excess, generation of all-carbon quaternary centers organic-chemistry.org | Synthesis of complex oxolan-2-one cores with high stereocontrol. |

| Iridium Complexes with Ferrocene-based Ligands | Asymmetric hydrogenation of ketoesters | Superb yields and excellent enantioselectivities rsc.org | Efficient production of chiral lactone precursors for oxolan-2-one synthesis. |

| Chiral Isothiourea Lewis Bases | Asymmetric synthesis of benzo-fused ε-lactones | High levels of enantioselectivity for various substituted products nih.gov | Access to a diverse range of oxolan-2-one analogues with defined stereochemistry. |

| Engineered Carbonyl Reductases | Stereoselective synthesis of chiral δ-lactones | High stereoselectivities and improved specific activity through directed evolution rsc.org | Biocatalytic routes to enantiopure oxolan-2-one building blocks. |

Exploration of Undiscovered Biosynthetic Pathways and Enzyme Engineering

Many oxolan-2-ones, including butenolides, are natural products synthesized by a variety of organisms, particularly bacteria of the genus Streptomyces. researchgate.netasm.org A significant area of future research lies in the discovery and characterization of the biosynthetic gene clusters (BGCs) responsible for the production of these compounds. Uncovering these pathways will not only provide insights into the natural diversity of oxolan-2-one structures but also offer a valuable toolkit of enzymes for biocatalysis.

Enzyme engineering and synthetic biology approaches will be pivotal in harnessing these biosynthetic pathways. rsc.org By modifying key enzymes, such as polyketide synthases (PKS) and Baeyer-Villiger monooxygenases (BVMOs), researchers can potentially create novel oxolan-2-one derivatives with tailored properties. nih.govresearchgate.net This could involve altering substrate specificity, improving catalytic efficiency, or even programming the synthesis of entirely new molecular scaffolds. The development of enzymatic cascades for the synthesis of lactones represents a green and sustainable alternative to traditional chemical methods. researchgate.net

Integration of Multi-Omics and Advanced Computational Platforms for Discovery

The discovery of novel natural products, including oxolan-2-ones, is being revolutionized by the integration of multi-omics approaches with advanced computational tools. nih.govuic.edunih.gov Techniques such as genomics, transcriptomics, proteomics, and metabolomics generate vast datasets that can be mined to identify new BGCs and their corresponding metabolic products. nih.govmaxapress.com For instance, metabolomic comparisons of different Streptomyces species can reveal unique secondary metabolites. biorxiv.orgresearchgate.net

Computational chemistry will play an increasingly important role in predicting the structures and properties of novel oxolan-2-one derivatives. nih.govumn.edu Machine learning algorithms can be trained on existing data to accelerate the identification of promising candidate molecules and to optimize reaction conditions for their synthesis. researchgate.netnih.gov This synergy between multi-omics and computational platforms will significantly accelerate the discovery and development of new oxolan-2-ones with desired functionalities.

| Technology | Application in Oxolan-2-one Research | Expected Outcome |

| Genomics | Mining microbial genomes for biosynthetic gene clusters. nih.gov | Discovery of novel oxolan-2-one biosynthetic pathways and enzymes. |

| Metabolomics | Profiling the metabolic output of organisms to identify new natural products. nih.gov | Identification of new oxolan-2-one compounds from natural sources. |

| Computational Chemistry | Predicting NMR chemical shifts and other spectroscopic data for structure elucidation. nih.govumn.edu | Faster and more accurate determination of the structure of novel oxolan-2-ones. |

| Machine Learning | Predicting chemical properties and optimizing synthetic reactions. nih.gov | Accelerated design and synthesis of oxolan-2-one derivatives with desired activities. |

Strategic Design of Oxolan-2-one Derivatives for Targeted Research Applications

The versatile oxolan-2-one scaffold serves as an excellent starting point for the design and synthesis of derivatives with specific biological activities. digitellinc.comdigitellinc.com Future research will focus on the strategic modification of the oxolan-2-one core to create targeted probes and potential therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the chemical structure affect biological function. acs.orgnih.gov

The butenolide ring, a common feature in many bioactive oxolan-2-ones, is often critical for their activity. nih.gov By synthesizing a diverse library of derivatives with variations at different positions of the lactone ring and its substituents, researchers can explore a wide chemical space to identify compounds with enhanced potency and selectivity for specific biological targets. escholarship.orgorganic-chemistry.orgorganic-chemistry.org This targeted approach holds promise for the development of new research tools to probe biological pathways and for the discovery of lead compounds for drug development. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(1-Hydroxybutyl)-4-methyloxolan-2-one, and how are reaction conditions optimized?

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral catalysts like Sharpless epoxidation reagents or enzymatic resolution (e.g., lipases) can induce asymmetry. For example, using (R)- or (S)-BINOL-derived catalysts in cyclization steps yields enantiomerically pure products . Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column and polarimetric detection .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

- Methodological Answer : Conflicting signals may arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by cooling samples to -40°C .

- 2D Techniques : Use HSQC to correlate H-C signals and NOESY to confirm spatial proximity of methyl/hydroxybutyl groups .

- Comparative Analysis : Cross-reference with structurally similar compounds, such as 4-(hydroxymethyl)-4-methyloxolan-2-one (CAS 3077-62-1) .

Q. How are structure-activity relationships (SARs) evaluated for derivatives of this compound?

- Methodological Answer :

-

Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methyl or hydroxybutyl positions .

-

Biological Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potency using MTT assays on cell lines .

-

Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinity .

- Data Table :

| Derivative | Modification | Biological Activity (IC₅₀) | Key SAR Insight |

|---|---|---|---|

| 4-Fluoro | Increased electronegativity | 12 µM (Cancer Cell Line) | Enhances target selectivity |

| 3-Methoxy | Steric hindrance | 45 µM (Antimicrobial) | Reduces membrane permeability |

Q. What in silico methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate LogP (~1.8), solubility (-3.2 logS), and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier penetration . Validate predictions with in vitro Caco-2 assays for permeability .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.